molecular formula C15H22O3 B12319227 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one

3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one

Cat. No.: B12319227
M. Wt: 250.33 g/mol
InChI Key: QQRBWENXGSIZJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fused ring system can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzogbenzofuran-1-one lies in its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one

InChI

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,12,16H,4-8H2,1-3H3

InChI Key

QQRBWENXGSIZJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C(=O)OC3O)C)C

Origin of Product

United States

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